molecular formula C13H12N4O B5703261 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B5703261
M. Wt: 240.26 g/mol
InChI Key: NDDZDTRZINKGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a triazole and pyrimidine ring in its structure. The synthesis of this compound involves several steps and has been the subject of extensive research.

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by interacting with various cellular targets. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer properties. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, it has been shown to disrupt the cell membrane of bacteria and fungi, which may contribute to its antimicrobial properties.
Biochemical and Physiological Effects:
5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, it has been found to inhibit the growth of bacteria and fungi, which may contribute to its antimicrobial properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells, which may make it a promising candidate for further research in this area. Additionally, this compound has been found to have antimicrobial properties, which may make it useful in the development of new antibiotics. One limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of this compound before it can be used in clinical trials.

Future Directions

There are several future directions for the research on 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. One area of interest is its potential as an anticancer agent. Further research is needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another area of interest is its potential as an anti-inflammatory agent. Further research is needed to determine the mechanism of action and efficacy of this compound in animal models. Additionally, future research could explore the potential of this compound as an antimicrobial agent and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves several steps. The initial step involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form 4-methylbenzaldehyde hydrazone. This intermediate product is then reacted with ethyl acetoacetate to form 5-methyl-2-(4-methylphenyl)pyrazoline-3,4-dione. This product is then reacted with ammonium acetate to form 5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one. The synthesis of this compound has been optimized to increase the yield, purity, and efficiency of the reaction.

Scientific Research Applications

5-methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has potential applications in scientific research. This compound has been found to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been found to have potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-3-5-10(6-4-8)12-15-13-14-9(2)7-11(18)17(13)16-12/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDZDTRZINKGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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